CTAP vs. CTOP: Non-Opioid Agonism in Locus Coeruleus
In a direct head-to-head comparison using intracellular recordings in rat locus coeruleus brain slices, CTOP produced a robust, concentration-dependent increase in K⁺ conductance (EC₅₀ = 560 nM) that was not blocked by naloxone, demonstrating non-opioid receptor agonism. In contrast, CTAP produced no detectable K⁺ current at concentrations of 300 nM and 1 µM, and only a minimal current at 10 µM [1]. Additionally, CTAP potently antagonized MOR agonist-induced K⁺ currents with an equilibrium dissociation constant (Kd) of 4 nM, confirming its pure antagonism at MOR without the off-target agonism seen with CTOP [1].
| Evidence Dimension | Non-opioid receptor-mediated K⁺ conductance increase (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀: No detectable K⁺ current at ≤ 1 µM; minimal current at 10 µM |
| Comparator Or Baseline | CTOP: EC₅₀ = 560 nM |
| Quantified Difference | CTAP exhibits no quantifiable agonism at non-opioid receptors under conditions where CTOP is fully efficacious. |
| Conditions | Rat locus coeruleus neurons in superfused brain slices; intracellular recording of membrane currents |
Why This Matters
For experiments requiring clean μ-opioid receptor antagonism without confounding non-opioid neuronal effects, CTAP is essential; CTOP introduces a significant agonist confound at concentrations routinely used for MOR blockade.
- [1] Chieng B, Connor M, Christie MJ. The mu-opioid receptor antagonist CTOP [but not CTAP] produces a nonopioid receptor-mediated increase in K+ conductance of rat locus ceruleus neurons. Mol Pharmacol. 1996;50(3):650-655. View Source
